molecular formula C17H22O5S B14567384 Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1) CAS No. 61440-41-3

Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)

Cat. No.: B14567384
CAS No.: 61440-41-3
M. Wt: 338.4 g/mol
InChI Key: CYCNSULOVAWNTD-UHFFFAOYSA-N
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Description

Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and 3-[4-(benzyloxy)phenyl]propan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The 3-[4-(benzyloxy)phenyl]propan-1-ol component is a benzyl ether derivative, which is often used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol typically involves the reaction of methanesulfonic acid with 3-[4-(benzyloxy)phenyl]propan-1-ol under controlled conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using various oxidizing agents such as chlorine or nitric acid. The resulting methanesulfonic acid is then purified and used in various applications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol involves its interaction with molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and activation of various substrates. The benzyl ether group can undergo cleavage or substitution, leading to the formation of reactive intermediates that participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the benzyl ether group. This dual functionality makes it a versatile compound for various chemical and industrial applications .

Properties

CAS No.

61440-41-3

Molecular Formula

C17H22O5S

Molecular Weight

338.4 g/mol

IUPAC Name

methanesulfonic acid;3-(4-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C16H18O2.CH4O3S/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15;1-5(2,3)4/h1-3,5-6,8-11,17H,4,7,12-13H2;1H3,(H,2,3,4)

InChI Key

CYCNSULOVAWNTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO

Origin of Product

United States

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